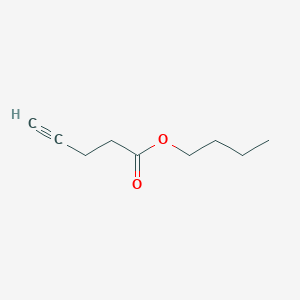

Pent-4-ynoic acid butyl ester

Description

Contextualization within Alkynoic Acid Ester Chemistry

Alkynoic acid esters are a class of organic molecules characterized by the presence of both an alkyne (carbon-carbon triple bond) and an ester functional group. semanticscholar.org This combination of reactive sites imparts a rich and diverse chemistry to these compounds. The reactivity of the alkyne allows for a variety of addition and coupling reactions, while the ester group can be hydrolyzed or otherwise modified.

Pent-4-ynoic acid butyl ester, specifically, is an ester derivative of pent-4-ynoic acid. The parent acid, pent-4-ynoic acid, can be synthesized through methods such as the oxidation of pent-4-yn-1-ol. vulcanchem.com The subsequent esterification with butanol yields the butyl ester. vulcanchem.com This process is a fundamental reaction in organic chemistry, often catalyzed by acids or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). vulcanchem.com The terminal position of the alkyne in this compound is a key feature, making it amenable to reactions such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira cross-coupling reactions. vulcanchem.com

Significance as a Versatile Building Block in Organic Synthesis

The dual functionality of this compound makes it a highly versatile building block for the synthesis of more complex molecules. The terminal alkyne can participate in a wide array of chemical transformations, allowing for the introduction of diverse structural motifs. vulcanchem.com

Key reactions involving the alkyne moiety include:

Cycloaddition Reactions: The alkyne can react with azides to form triazoles, a reaction that is central to click chemistry. vulcanchem.com

Coupling Reactions: Sonogashira coupling enables the formation of new carbon-carbon bonds by reacting the terminal alkyne with aryl or vinyl halides.

Hydration: The alkyne can be hydrated to form a ketone.

Reduction: The triple bond can be reduced to an alkene or a fully saturated alkane.

The ester group, on the other hand, provides a handle for further functionalization or for linking the molecule to other substrates. It can be hydrolyzed back to the carboxylic acid or converted to other derivatives. vulcanchem.com This versatility has led to its use in the construction of complex molecular architectures.

Overview of Research Trajectories and Key Areas of Investigation

Current research involving pent-4-ynoic acid and its esters is focused on several key areas, primarily leveraging the reactivity of the alkyne group.

One significant area of investigation is in the field of cascade reactions . These reactions involve a series of intramolecular and intermolecular transformations that can rapidly build molecular complexity from simple starting materials. Alkynoic acids, including pent-4-ynoic acid, are valuable substrates in metal-catalyzed cascade reactions for the synthesis of nitrogen-containing heterocyclic compounds. mdpi.com These reactions often proceed through the formation of an alkylidene lactone intermediate, which can then react with various nucleophiles. mdpi.com A range of metal catalysts, including gold, silver, ruthenium, and iron complexes, have been shown to be effective in promoting these transformations. mdpi.commdpi.com

Another important research trajectory is the use of alkynoic acid esters in N-heterocyclic carbene (NHC) catalysis . semanticscholar.org Activated alkynoic acid esters can react with NHCs to generate highly reactive alkynyl acyl azolium intermediates. semanticscholar.org These intermediates can then participate in various annulation reactions to produce complex heterocyclic structures like pyridines. semanticscholar.org

Furthermore, derivatives of pent-4-ynoic acid are being explored for their potential in creating "clickable" materials. For instance, 2-hydroxy-4-pentynoic acid, a related compound, is a precursor for creating polylactides with pendant alkyne groups that can be modified using click chemistry. beilstein-journals.org This allows for the tailoring of the polymer's properties for various applications. beilstein-journals.org

Below is a table summarizing the key properties of this compound and its parent acid.

| Property | Pent-4-ynoic acid | This compound |

| CAS Number | 6089-09-4 chemical-suppliers.eu | 185986-76-9 sigmaaldrich.com |

| Molecular Formula | C5H6O2 chemical-suppliers.eu | C9H14O2 sigmaaldrich.com |

| Molecular Weight | 98.1 g/mol chemical-suppliers.eu | 154.21 g/mol |

| Boiling Point | 110 °C at 30 mm Hg chemical-suppliers.eu | 180-185 °C (estimated) vulcanchem.com |

| Key Functional Groups | Carboxylic Acid, Terminal Alkyne | Butyl Ester, Terminal Alkyne |

Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

butyl pent-4-ynoate |

InChI |

InChI=1S/C9H14O2/c1-3-5-7-9(10)11-8-6-4-2/h1H,4-8H2,2H3 |

InChI Key |

AOIFYMSHUIGTBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCC#C |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Investigations of Pent 4 Ynoic Acid Butyl Ester

Reactivity at the Ester Moiety

The ester group in pent-4-ynoic acid butyl ester is susceptible to a variety of transformations common to carboxylic acid derivatives, including hydrolysis, reduction, and nucleophilic acyl substitution.

Hydrolysis Pathways: Acid-Catalyzed and Base-Induced Mechanisms

The hydrolysis of this compound to pent-4-ynoic acid and butanol can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis in a reversible process. The reaction is typically heated to drive the equilibrium towards the products. The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequently, a proton is transferred to the butoxy group, converting it into a good leaving group (butanol). Finally, the carbonyl group is reformed by the elimination of butanol, and deprotonation of the carbonyl oxygen regenerates the acid catalyst, yielding pent-4-ynoic acid.

Base-Induced Hydrolysis (Saponification): The hydrolysis of the ester can also be induced by a base, such as sodium hydroxide (B78521), in a process known as saponification. This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the butoxide ion as the leaving group. The butoxide ion then deprotonates the newly formed pent-4-ynoic acid, yielding the corresponding carboxylate salt and butanol. The final carboxylic acid is obtained after an acidic workup.

Table 1: Comparison of Hydrolysis Pathways for this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Induced Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |

| Key Intermediate | Protonated Carbonyl | Tetrahedral Alkoxide |

| Reversibility | Reversible | Irreversible |

| Products (Initial) | Pent-4-ynoic acid and Butanol | Pent-4-ynoate (B8414991) Salt and Butanol |

| Driving Force | Excess water, removal of alcohol | Formation of stable carboxylate salt |

Reduction Reactions to Alcohols and Aldehyde Intermediates

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

The reduction to a primary alcohol, pent-4-yn-1-ol, is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction involves two successive additions of a hydride ion (H⁻). The first hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form an aldehyde, pent-4-ynal, with the expulsion of the butoxide leaving group. Since aldehydes are more reactive towards reduction than esters, the intermediate aldehyde is immediately reduced by a second hydride ion to form an alkoxide. Subsequent protonation during aqueous workup yields the primary alcohol, pent-4-yn-1-ol.

To isolate the aldehyde intermediate, a less reactive and more sterically hindered reducing agent is required, along with carefully controlled reaction conditions. Diisobutylaluminum hydride (DIBAL-H) is commonly used for the partial reduction of esters to aldehydes. The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. The mechanism involves the coordination of the Lewis acidic aluminum center to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for hydride delivery. This forms a stable tetrahedral intermediate that does not collapse until an aqueous workup is performed, at which point it is hydrolyzed to the aldehyde, pent-4-ynal.

Table 2: Reduction Products of this compound

| Reducing Agent | Product | Key Reaction Condition |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Pent-4-yn-1-ol | Excess reagent |

| Diisobutylaluminum Hydride (DIBAL-H) | Pent-4-ynal | Low temperature (-78 °C) |

Nucleophilic Acyl Substitution Reactions (e.g., formation of tertiary alcohols)

This compound can undergo nucleophilic acyl substitution with organometallic reagents, such as Grignard reagents, to yield tertiary alcohols. This transformation involves the addition of two equivalents of the Grignard reagent.

The reaction begins with the nucleophilic attack of the Grignard reagent's carbanion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the butoxide group to form a ketone intermediate. This newly formed ketone is more reactive than the starting ester, and it readily reacts with a second equivalent of the Grignard reagent. This second nucleophilic addition leads to a new tetrahedral intermediate, a magnesium alkoxide. Finally, an acidic workup protonates the alkoxide to yield the tertiary alcohol. For example, reacting this compound with two equivalents of methylmagnesium bromide would produce 2-methylhex-5-yn-2-ol.

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne in this compound provides a site for a variety of metal-catalyzed transformations, allowing for the construction of more complex molecular architectures.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Copper-catalyzed intramolecular cyclizations)

The terminal alkyne of pent-4-ynoic acid derivatives can participate in intramolecular cyclization reactions, often catalyzed by transition metals. Copper(I) catalysis has been shown to be effective for the intramolecular cyclization of 4-pentynoic acid derivatives to form enol lactones. This type of reaction can sometimes be observed as a side reaction in copper-catalyzed azide-alkyne cycloadditions ("click chemistry"). The mechanism is believed to involve the coordination of the copper(I) catalyst to the alkyne, which increases its electrophilicity. The carboxylate oxygen can then act as an intramolecular nucleophile, attacking the activated alkyne to form a five-membered ring. Subsequent rearrangement leads to the formation of the thermodynamically stable enol lactone product.

Palladium-Catalyzed Conjugate Additions to Unsaturated Carbonyl Compounds

While the direct palladium-catalyzed conjugate addition of the terminal alkyne of this compound itself is not extensively documented in the context of being the nucleophile, the principles of such reactions are well-established. Palladium catalysis is a powerful tool for forming carbon-carbon bonds. In a related context, palladium catalysts, often in the presence of a suitable ligand, can facilitate the addition of various nucleophiles to α,β-unsaturated carbonyl compounds. The conjugate addition of arylboronic acids to β-substituted cyclic enones, for instance, has been achieved using palladium catalysis to create all-carbon quaternary stereocenters. A hypothetical application involving this compound could involve its terminal alkyne acting as a pronucleophile after conversion to a more reactive species (e.g., an organozinc or organoboron derivative), which could then participate in a palladium-catalyzed conjugate addition to an enone.

Chemo- and Regioselective Functionalization via "Click Chemistry" (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition)

The terminal alkyne functionality of this compound makes it an ideal substrate for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, mild reaction conditions, and exceptional chemo- and regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov The versatility of the CuAAC reaction allows for the introduction of a wide array of functional groups into the ester, depending on the nature of the azide (B81097) counterpart.

The reaction proceeds via a stepwise mechanism involving the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then undergoes a cycloaddition with an organic azide to form a six-membered copper-containing ring, which subsequently rearranges to the stable 1,2,3-triazole product. The catalytic cycle is then regenerated, allowing for high product yields with only a catalytic amount of copper(I). nih.gov

The scope of this reaction is broad, accommodating a variety of azides bearing different functional groups. This enables the synthesis of a diverse library of triazole-functionalized this compound derivatives. For instance, reaction with benzyl (B1604629) azide would introduce an aromatic moiety, while using an azide with a fluorescent tag would allow for the preparation of labeled esters for imaging applications. The reaction is tolerant of many functional groups, making it a robust tool for the late-stage functionalization of more complex molecules containing the this compound core. researchgate.net

Table 1: Examples of Cu(I)-catalyzed Azide-Alkyne Cycloaddition with this compound

| Azide Reactant | Product | Potential Application |

| Benzyl Azide | Butyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)pentanoate | Introduction of aromatic functionality |

| Azido-functionalized Polyethylene Glycol (PEG) | PEGylated Butyl Pent-4-ynoate Derivative | Improvement of solubility and pharmacokinetic properties |

| Fluorescent Azide Dye | Fluorescently Labeled Butyl Pent-4-ynoate | Biological imaging and tracking |

| Azido-sugar | Glycoconjugated Butyl Pent-4-ynoate | Study of carbohydrate-protein interactions |

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)

While this compound itself does not undergo olefin metathesis, its derivatives, particularly those containing an additional olefinic group, can participate in such transformations. Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal alkylidene complexes, most notably those of ruthenium and molybdenum. harvard.edu A key application in this context is Ring-Closing Metathesis (RCM), which is used to form cyclic structures.

For instance, if this compound were to be functionalized with an allylic group, the resulting diene could undergo RCM to form a lactone. The reaction is driven by the formation of a stable cyclic product and the release of a small volatile olefin, such as ethylene. harvard.edu The choice of catalyst is crucial and can influence the efficiency and stereoselectivity of the reaction. Second-generation Grubbs catalysts are often employed due to their high activity and functional group tolerance. mdpi.com

Electrophilic and Nucleophilic Addition Reactions to the Alkynyl Group

The triple bond of this compound is susceptible to both electrophilic and nucleophilic addition reactions, providing pathways to a variety of functionalized products.

Electrophilic Addition:

The electron-rich π-system of the alkyne can be attacked by electrophiles. libretexts.org Common electrophilic addition reactions for alkynes include hydrohalogenation and hydration. chemistrysteps.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne of this compound would follow Markovnikov's rule. libretexts.orgchemistrysteps.com The initial addition would yield a vinylic halide. A second addition of HX would lead to a geminal dihalide, with both halogen atoms attached to the same carbon.

Hydration: Acid-catalyzed hydration, typically using mercuric sulfate (B86663) as a catalyst, would also follow Markovnikov's rule, leading to the formation of an enol intermediate that would tautomerize to a methyl ketone. libretexts.org Alternatively, hydroboration-oxidation provides an anti-Markovnikov addition of water, resulting in the formation of an aldehyde after tautomerization of the enol intermediate. libretexts.org

Nucleophilic Addition:

In the presence of a strong base, the terminal alkyne can be deprotonated to form an acetylide anion. This nucleophile can then react with various electrophiles. However, a more common nucleophilic addition to alkynes occurs when the alkyne is activated by an electron-withdrawing group. While the ester group in this compound is not directly conjugated to the alkyne, nucleophilic addition can still be induced under certain conditions. For instance, the conjugate addition of soft nucleophiles, like thiols or amines, can be catalyzed by transition metals. researchgate.net

Cascade and Multi-Component Reactions Involving this compound

This compound can serve as a valuable building block in cascade and multi-component reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation. nih.govresearchgate.net These reactions are highly atom-economical and can generate molecular diversity efficiently.

For example, the related pent-4-ynoic acid can participate in metal-catalyzed cascade reactions with dinucleophiles. mdpi.com A similar reactivity could be envisioned for the butyl ester derivative. For instance, a palladium- or gold-catalyzed cycloisomerization of the alkyne could generate a reactive intermediate that is then trapped by a nucleophile present in the reaction mixture. If this nucleophile is part of a molecule containing another reactive site, a subsequent intramolecular reaction can occur, leading to the formation of heterocyclic structures.

In the context of MCRs, this compound could potentially be used in isocyanide-based reactions like the Ugi or Passerini reactions after suitable modification. nih.gov For example, conversion of the ester to the corresponding aldehyde would allow it to participate as the carbonyl component in these reactions, leading to the rapid assembly of peptide-like scaffolds.

Theoretical Studies of Reaction Mechanisms and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. nih.govmdpi.com Such studies can provide valuable insights into the reaction pathways, transition state geometries, and energetics of reactions involving this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

DFT calculations can be employed to model the various chemical transformations of this compound. researchgate.netbiointerfaceresearch.com For the Cu(I)-catalyzed azide-alkyne cycloaddition, DFT studies can help to understand the relative energies of different intermediates and transition states in the catalytic cycle, providing a rationale for the observed high regioselectivity. mdpi.com

Similarly, for electrophilic additions, DFT can be used to calculate the stability of the intermediate vinyl cations, thereby explaining the observance of Markovnikov's rule. chemistrysteps.com In more complex cascade reactions, DFT can help to map out the entire reaction landscape, identifying the most favorable pathways and predicting the structures of the final products. mdpi.com

Computational Modeling of Transition States and Energetics

A key aspect of theoretical studies is the ability to model the transition states of chemical reactions. The geometry and energy of a transition state determine the activation barrier of a reaction and thus its rate. By calculating the Gibbs free energy of activation (ΔG‡) for different possible pathways, chemists can predict which reaction is kinetically favored. nih.gov

For example, in a study of a potential ring-closing metathesis reaction of a derivative of this compound, DFT calculations could be used to compare the activation barriers for the formation of different ring sizes. This would allow for the prediction of the most likely cyclization product. Furthermore, these calculations can shed light on the role of the catalyst and the ligands in stabilizing the transition state and lowering the activation energy. nih.gov

Self-Consistent Component Increment Theory for Thermochemical Prediction

The accurate prediction of thermochemical properties, such as the enthalpy of formation (ΔHf), is crucial for understanding and modeling chemical reactions. For novel or experimentally uncharacterized compounds like this compound, computational methods provide a viable route to estimate these properties. Among these methods, Self-Consistent Component Increment Theory offers a robust framework for extending the accuracy of high-level quantum chemistry calculations to larger molecules. figshare.comnih.gov

One of the prominent methodologies in this area is the Topology-Automated Force-Field Interaction Component Increment Theory (TCIT). This approach decomposes a molecule's enthalpy of formation into the sum of contributions from its constituent chemical components. figshare.comnih.govacs.org A key advantage of TCIT is that all component contributions are derived exclusively from high-accuracy Gaussian-4 (G4) quantum mechanical calculations performed on a set of algorithmically generated model compounds. figshare.comnih.gov This self-consistent derivation helps to minimize errors compared to traditional group increment methods like the Benson group increment theory (BGIT). figshare.comnih.gov

The prediction of the gas-phase enthalpy of formation for this compound using TCIT would involve the following conceptual steps:

Molecular Decomposition: The first step is to break down the structure of this compound into its fundamental chemical components as defined by the TCIT framework. This decomposition is based on the molecule's topology and the nature of its chemical bonds.

Component Contribution Assignment: Each identified component is then assigned a pre-calculated enthalpy contribution value from the TCIT database. These values are derived from G4 calculations on a library of small, model compounds that contain these components.

Summation of Increments: The total enthalpy of formation of the molecule is then calculated by summing the enthalpy contributions of all its components.

The power of this method lies in its ability to predict the thermochemical properties of complex molecules by leveraging a database of high-accuracy theoretical data for smaller, computationally less expensive molecules. figshare.comnih.gov This approach has been shown to provide consistently lower signed and absolute errors in benchmark evaluations against experimental datasets for noncyclic compounds. figshare.comnih.gov

While the precise numerical prediction for this compound requires the specific TCIT software and its proprietary database, the principles of the method can be illustrated. The table below outlines the hypothetical components that would be identified for this compound and the nature of their contribution.

| Component | Description | Contribution to ΔHf |

| C-(C)(H)3 | A primary carbon atom bonded to one other carbon and three hydrogen atoms (e.g., the terminal methyl group of the butyl ester). | A specific numerical value from the TCIT database. |

| C-(C)2(H)2 | A secondary carbon atom bonded to two other carbon atoms and two hydrogen atoms (e.g., the internal methylene (B1212753) groups of the butyl chain). | A specific numerical value from the TCIT database. |

| C-(C)(O)(H)2 | A secondary carbon atom bonded to a carbon, an oxygen, and two hydrogen atoms (e.g., the methylene group attached to the ester oxygen). | A specific numerical value from the TCIT database. |

| C-(C)(CO) | A carbon atom that is part of the alkyne and bonded to another carbon. | A specific numerical value from the TCIT database. |

| C-(C)(H) | A carbon atom of the terminal alkyne bonded to a carbon and a hydrogen. | A specific numerical value from the TCIT database. |

| CO-(C)(O) | The carbonyl carbon of the ester group, bonded to a carbon and the ester oxygen. | A specific numerical value from the TCIT database. |

| O-(C)(CO) | The ester oxygen atom, bonded to a carbon and the carbonyl carbon. | A specific numerical value from the TCIT database. |

This table is illustrative. The actual decomposition and component definitions would be determined by the TCIT algorithm.

Further developments in this area include the use of deep learning and graph-based approaches to refine the additivity scheme. These newer methods can learn the enthalpy contribution of each atom within its specific structural environment, potentially offering even greater accuracy and generalization to larger and more complex molecules without the need for predefined groups or corrections. chemrxiv.org

Advanced Research Applications of Pent 4 Ynoic Acid Butyl Ester and Its Derivatives

Role as a Key Intermediate in Complex Molecule Synthesis

The unique structure of pent-4-ynoic acid derivatives makes them powerful intermediates in synthesizing intricate organic molecules. The terminal alkyne provides a reactive handle for carbon-carbon bond formation and cycloaddition reactions, while the carboxylate group can be used for esterification, amidation, or as a directing group in cyclization reactions.

The terminal alkyne of pent-4-ynoic acid is ideally suited for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the stepwise and controlled assembly of monomers into sequence-defined oligomers. Pent-4-ynoic acid has been utilized as a fundamental building block in the synthesis of libraries of precisely ordered model oligomers sigmaaldrich.comchemicalbook.com. In this approach, the acid can be coupled to an amino-functionalized monomer, and the alkyne is then "clicked" with an azide-functionalized monomer in an iterative fashion. This methodology enables the creation of non-natural polymers with perfectly controlled sequences, mimicking the informational capacity of biopolymers like peptides and nucleic acids.

Beyond linear oligomers, pent-4-ynoic acid serves as a precursor for the one-pot synthesis of complex polycyclic heterocyclic systems. Research has demonstrated its use in the synthesis of benzo sigmaaldrich.comnih.govimidazo[1,2-c]pyrrolo[1,2-a]quinazolinone derivatives sigmaaldrich.comchemicalbook.com. In these cascade reactions, both the alkyne and carboxylic acid functionalities participate in a series of intramolecular and intermolecular events to rapidly build complex, multi-ring structures from simple starting materials. This approach is highly valuable in medicinal chemistry and materials science, where such rigid, well-defined scaffolds are sought after for their unique biological and photophysical properties.

The reactivity of pent-4-ynoic acid and its derivatives allows for their conversion into other valuable synthetic intermediates, such as allenols and lactones.

Ynenol Lactones: Pent-4-ynoic acid can undergo intramolecular cyclization to form enol lactones. This transformation can be catalyzed by copper(I), often occurring as a competing side reaction under the conditions used for click chemistry acs.orgunifr.ch. However, this reactivity can be harnessed for the deliberate synthesis of these lactone structures. Furthermore, pent-4-ynoic acid can react with 1-bromo-1-alkynes in the presence of a palladium catalyst to generate biologically active ynenol lactones sigmaaldrich.comchemicalbook.com.

Allenol Lactones: The parent acid has also been used as a starting material in the synthesis of various allenol lactones, specifically compounds such as 5(E)-(2-allenylidene)-tetrahydro-2-furanones sigmaaldrich.comchemicalbook.com. This transformation capitalizes on the reactivity of the alkyne to form the characteristic adjacent double bonds of the allene functional group, which is then incorporated into a lactone ring.

| Product Class | Synthesis Method | Catalyst / Conditions | Reference |

| Sequence-Defined Oligomers | Iterative "Click Chemistry" (CuAAC) | Copper (I) | sigmaaldrich.comchemicalbook.com |

| Polycyclic Heterocycles | One-Pot Cascade Reaction | Not specified | sigmaaldrich.comchemicalbook.com |

| Enol Lactones | Intramolecular Cyclization | Copper (I) | acs.orgunifr.ch |

| Ynenol Lactones | Reaction with 1-bromo-1-alkynes | Palladium (Pd) | sigmaaldrich.comchemicalbook.com |

| Allenol Lactones | Multi-step synthesis | Not specified | sigmaaldrich.comchemicalbook.com |

Precursors in Materials Science and Polymer Chemistry

The ability to introduce a reactive alkyne group into larger structures makes pent-4-ynoic acid butyl ester and related derivatives valuable in materials science for creating functional and responsive materials.

Pent-4-ynoic acid derivatives are instrumental in the synthesis of "clickable" polymers. For example, functionalized polylactides (PLAs), which are biodegradable and biocompatible polyesters, can be synthesized to include pendant alkyne groups. By creating a monomer that incorporates the pent-4-ynoic acid structure, a polymer chain can be produced where each repeating unit contains a reactive handle. These pendant alkyne groups are readily accessible for post-polymerization modification via CuAAC click chemistry. This allows for the attachment of a wide variety of molecules, including bioactive compounds, fluorophores, or hydrophilic polymers like polyethylene glycol (PEG), to tailor the final properties of the material for applications in drug delivery, tissue engineering, and diagnostics.

The terminal alkyne of pent-4-ynoic acid derivatives serves as a versatile anchor point for building larger, organized systems and for modifying complex biomolecules.

Nucleic Acid Derivatives: In the field of modified nucleic acids, functionalization is key to enhancing properties like stability, binding affinity, and cellular uptake researchgate.netnih.gov. The alkyne group from a pent-4-ynoic acid ester can be introduced into a nucleic acid analog. This "clickable" handle allows for the straightforward attachment of various functional groups (e.g., labels, targeting ligands) to the nucleic acid structure via CuAAC, facilitating the development of therapeutic oligonucleotides and diagnostic probes nih.gov.

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures. Alkyne-containing molecules are used as building blocks or linkers in these assemblies. For instance, ligands incorporating a rigid acetylene bridge have been used to construct dimeric metallomacrocycles and coordination polymers rsc.org. By incorporating this compound into a larger molecule, a terminal alkyne is installed, which can then be used in ligand synthesis. These alkyne-functionalized ligands can coordinate with metal ions or participate in hydrogen bonding and other non-covalent interactions to form complex, functional supramolecular systems for applications in catalysis, sensing, and molecular electronics.

| Material System | Role of Pent-4-ynoic Acid Moiety | Key Reaction | Potential Application |

| Functionalized Polylactides | Provides pendant alkyne groups along the polymer backbone | Click Chemistry (CuAAC) | Drug Delivery, Tissue Engineering |

| Nucleic Acid Derivatives | Acts as a "click" handle for attaching functional molecules | Click Chemistry (CuAAC) | Therapeutic Oligonucleotides, Diagnostics |

| Supramolecular Assemblies | Component of ligands used for self-assembly | Metal Coordination, Non-covalent interactions | Catalysis, Molecular Sensing |

Development of Novel Functional Materials through Alkynyl Linkages

The terminal alkyne group in this compound and its derivatives serves as a versatile functional handle for the synthesis of advanced materials. This functionality allows for the construction of polymers and networks through powerful coupling reactions, most notably thiol-yne "click" chemistry. This reaction enables the rapid and efficient formation of cross-linked materials under mild conditions, such as exposure to low-power UV light. researchgate.netacs.org

Researchers have synthesized alkyne-functionalized biodegradable polyesters by incorporating derivatives of alkynyl carboxylic acids into a polymer backbone via melt polycondensation. For example, a polyester (B1180765) functionalized with terminal alkyne groups was prepared using sebacic acid, 1,3-propanediol, and an alkyne-functionalized serinol monomer. acs.org This alkyne-containing polymer can then be cross-linked with dithiol molecules, yielding soft, elastomeric materials. The mechanical properties of these materials can be tuned by adjusting the density of the alkyne groups and the concentration of the thiol cross-linkers, making them suitable for applications that require properties similar to human soft tissues. researchgate.netacs.org

The thiol-yne cross-linking process is notable for its efficiency and tolerance to oxygen, offering advantages over other photo-cross-linking methods. researchgate.net The resulting elastomers exhibit in vitro degradability and good cytocompatibility, highlighting their potential for use in biomedical applications. researchgate.netacs.org The fundamental reaction involves the radical-mediated addition of a thiol across the alkyne's triple bond, forming a vinyl sulfide linkage, which can then react with a second thiol to create a dithioether cross-link. This process transforms a liquid resin into a solid, elastic material.

| Monomer/Precursor | Cross-linking Chemistry | Resulting Material | Key Properties |

| Alkyne-functionalized polyester | Thiol-yne click chemistry | Biodegradable elastomer | Soft, tissue-like mechanical properties; In vitro degradability; Good cytocompatibility researchgate.netacs.org |

| Sebacic acid, 1,3-propanediol, alkyne-serinol | UV-triggered thiol-yne | Cross-linked polyester network | Facile cross-linking kinetics under UV light researchgate.net |

Contribution to Chemical Biology and Medicinal Chemistry Research (as synthetic intermediates)

This compound and related structures are valuable synthetic intermediates in the fields of chemical biology and medicinal chemistry. Their utility stems from the bifunctional nature of the molecule, possessing both a reactive terminal alkyne and a modifiable ester group.

Intermediates for the Synthesis of Modulators of Biological Targets

Derivatives of 4-pentynoic acid have been designed and synthesized as noncompetitive antagonists of ionotropic gamma-aminobutyric acid (GABA) receptors. These receptors are crucial targets in the central nervous system. In one study, a series of acyclic antagonists were developed where the 4-pentynoic acid moiety was a key structural feature. nih.gov

One such derivative, 5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid (DBCPP), was found to competitively inhibit the binding of [3H]EBOB, a known noncompetitive antagonist radioligand, to rat brain membranes. This indicates that these synthetic derivatives bind to the same site as EBOB within the GABA receptor. The potency of these compounds was found to be highly dependent on the substitution at the para-position of the phenyl ring, demonstrating a clear structure-activity relationship. Whole-cell patch-clamp experiments confirmed that DBCPP interferes with GABA receptor function by suppressing GABA-induced currents in rat dorsal root ganglion neurons. nih.gov

| Compound | Biological Target | Activity | IC50 Value |

| 5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid (DBCPP) | Ionotropic GABA Receptors (rat brain) | Competitive inhibition of [3H]EBOB binding | 88 nM nih.gov |

| 5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid (DBCPP) | Ionotropic GABA Receptors (rat neurons) | Suppression of GABA-induced current | 0.54 µM nih.gov |

Design of Bioconjugation Reagents and Chemical Probes

The terminal alkyne of this compound serves as a bioorthogonal handle, making it a cornerstone for the design of bioconjugation reagents and chemical probes. medchemexpress.com This alkyne group can participate in highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. mdpi.com This allows researchers to covalently attach the alkyne-containing molecule to another molecule that has been tagged with an azide (B81097) group, such as a fluorescent dye, a biotin affinity tag, or a larger biomolecule. lumiprobe.comsigmaaldrich.com

Molecules like 4-pentynoic acid can be converted into activated esters, such as N-hydroxysuccinimidyl (NHS) esters or sulfotetrafluorophenyl (STP) esters. broadpharm.comlumiprobe.com These activated esters react readily with primary amine groups found in proteins (e.g., on lysine residues), effectively installing an alkyne "handle" onto the protein. lumiprobe.com This modified protein can then be used in a variety of chemical biology experiments, such as identifying protein-protein interactions or visualizing protein localization within a cell. mdpi.com

Furthermore, the alkyne moiety is a key component in the design of photoaffinity labeling (PAL) probes. unimi.it These advanced probes typically contain three key elements: a recognition element that binds to a specific biological target, a photoreactive group (like a diazirine) that forms a covalent bond upon UV activation, and a terminal alkyne handle. unimi.itnih.gov After the probe has bound to its target and been covalently cross-linked, the alkyne handle allows for the attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry, enabling detection, visualization, and identification of the target biomolecule. nih.gov

| Reagent Type | Functional Groups | Application | Reaction |

| Activated Alkyne Ester | Terminal Alkyne, NHS Ester | Labeling of amine-containing biomolecules (e.g., proteins) | Amine-reactive cross-linking broadpharm.com |

| Photoaffinity Probe | Target-binding pharmacophore, Diazirine, Terminal Alkyne | Target identification and engagement studies | Covalent cross-linking and subsequent bioorthogonal ligation unimi.itnih.gov |

| Click Chemistry Reagent | Terminal Alkyne | General bioconjugation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) medchemexpress.commdpi.com |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For Pent-4-ynoic acid butyl ester, ¹H and ¹³C NMR are fundamental for structural verification.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for the complete structural elucidation of this compound. While the molecule lacks stereocenters, and therefore stereochemical assignment is not applicable, NMR is essential for confirming the precise arrangement of its atoms.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons on the carbon adjacent to the ester oxygen (the O-CH₂) are significantly deshielded and typically appear in the range of 3.7-4.1 ppm. orgchemboulder.com Protons alpha to the carbonyl group are found further upfield, generally between 2.0-2.2 ppm. orgchemboulder.com The terminal alkyne proton is also characteristic, appearing around 2.5-3.5 ppm. oregonstate.edu

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals each unique carbon atom in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing in the 170-185 ppm region. libretexts.org The carbons of the terminal alkyne have characteristic shifts between 70-110 ppm. oregonstate.edu Carbons attached to the ester oxygen (O-CH₂) are typically found at 50-70 ppm, while standard alkane carbons appear between 10-40 ppm. libretexts.orgbhu.ac.in

The combined data from these experiments allow for the unambiguous confirmation of the butyl ester of pent-4-ynoic acid structure.

| Predicted NMR Chemical Shifts (δ) for this compound | ||

|---|---|---|

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| HC≡ | ~2.0 | ~83 |

| ≡C-CH₂ | ~2.5 | ~69 |

| -CH₂-C=O | ~2.6 | ~15 |

| C=O | - | ~34 |

| O-CH₂ | ~4.1 | ~172 |

| O-CH₂-CH₂ | ~1.6 | ~64 |

| -CH₂-CH₃ | ~1.4 | ~30 |

| -CH₃ | ~0.9 | ~19 |

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, thereby elucidating reaction mechanisms. ias.ac.inresearchgate.net For this compound, the acidic proton of the terminal alkyne is a prime candidate for isotopic exchange, typically with deuterium (²H or D).

This H/D exchange can be achieved under basic conditions using a deuterium source like deuterium oxide (D₂O). nih.govnih.govresearchgate.net The reaction involves the deprotonation of the terminal alkyne by a base to form an acetylide anion, which is then quenched by D₂O to yield the deuterated alkyne. This specific labeling allows researchers to follow the alkyne group through a reaction sequence. For instance, in a multi-step synthesis, the presence or absence of the deuterium label in the final product, as confirmed by NMR spectroscopy (disappearance of the ¹H signal and changes in the ¹³C spectrum) or mass spectrometry (an increase in molecular weight by one mass unit), can confirm whether the terminal C-H bond was involved in the reaction mechanism. nih.gov This method is invaluable for confirming pathways in complex transformations such as metal-catalyzed reactions or biological metabolism studies. acs.org

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, confirming its elemental composition, and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule. This compound has a molecular formula of C₉H₁₄O₂. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O), its theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity and purity, distinguishing it from other isomers or compounds with the same nominal mass.

| HRMS Data for this compound | |

|---|---|

| Molecular Formula | C₉H₁₄O₂ |

| Nominal Mass | 154 g/mol |

| Theoretical Monoisotopic Mass | 154.0994 Da |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent or precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide structural information. For this compound, several characteristic fragmentation pathways are expected. ccsenet.orgresearchgate.net

Common fragmentation patterns for butyl esters include:

Loss of butene : A characteristic McLafferty rearrangement can occur, involving the transfer of a γ-hydrogen from the butyl chain to the ester carbonyl oxygen, resulting in the elimination of a neutral butene molecule (C₄H₈, 56 Da) and the formation of a protonated pent-4-ynoic acid ion. wikipedia.orguobasrah.edu.iq

Loss of the butoxy radical : Cleavage of the C-O bond can lead to the loss of a butoxy radical (•OC₄H₉, 73 Da), generating an acylium ion.

Cleavage of the butyl group : Fragmentation within the butyl chain itself, leading to the loss of smaller alkyl radicals.

These fragmentation patterns create a unique "fingerprint" that helps to confirm the structure of the ester and the nature of its alkyl and acyl chains. tandfonline.comresearchgate.net

| Predicted Key Fragments in Tandem Mass Spectrometry of this compound (M⁺• = 154) | |

|---|---|

| m/z | Predicted Fragment Identity |

| 98 | [M - C₄H₈]⁺• (McLafferty Rearrangement) |

| 97 | [M - C₄H₉O]⁺ (Loss of butoxy radical) |

| 81 | [C₆H₉]⁺ (Acylium ion after loss of butoxy group) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 56 | [C₄H₈]⁺• (Butene radical cation) |

The terminal alkyne group in this compound makes it a valuable tool in chemical biology and proteomics, particularly as a handle for "click chemistry". mdpi.com ESI-MS is a soft ionization technique ideal for analyzing large biomolecules like peptides and proteins, making it perfectly suited for monitoring reactions involving these bioorthogonal handles. nih.govnih.gov

In a typical application, the pent-4-ynoic acid moiety is first activated (e.g., as an N-hydroxysuccinimide ester) and then covalently attached to a peptide, usually at a primary amine (the N-terminus or a lysine side chain). ESI-MS is used to monitor this initial labeling step by observing the expected mass shift in the peptide. yale.edu Following purification, the alkyne-tagged peptide can be reacted with a molecule containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most common click reaction. qyaobio.com This second molecule could be a fluorescent dye, a biotin tag for affinity purification, or another peptide. ESI-MS is again used to confirm the success of the click reaction by detecting a second, larger mass shift corresponding to the addition of the azide-containing molecule. This ability to precisely monitor each step of the modification process makes ESI-MS an essential tool in the field of chemical proteomics. bachem.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable in the analysis of organic compounds, providing powerful means for both the separation of complex mixtures and the assessment of purity. For a reactive and multifunctional compound like this compound, these methods are crucial for quality control during synthesis and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. thepharmajournal.com

In a typical GC-MS analysis, the sample containing this compound would be injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a heated capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. For an unsaturated ester like this compound, a mid-polarity column is often suitable. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification.

Following separation in the GC column, the molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a molecular ion (the intact molecule with one electron removed) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic losses related to the butyl group and the pent-4-ynoic acid backbone, allowing for its unambiguous identification even in complex mixtures.

The power of GC-MS lies in its ability to provide both qualitative and quantitative information. By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed. wiley.com Furthermore, the area under the chromatographic peak is proportional to the amount of the compound present, allowing for accurate quantification.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a GC-MS analysis of a sample containing this compound.

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 50°C (2 min), then 10°C/min to 250°C (5 min) |

| Injector Temp. | 250°C |

| Carrier Gas | Helium (1 mL/min) |

| MS Ionization | Electron Impact (70 eV) |

| Scan Range | 40-400 m/z |

| Retention Time | Hypothetical Value |

| Key Mass Fragments (m/z) | Hypothetical Values based on structure |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is another cornerstone of analytical chemistry, offering a versatile platform for the separation, identification, and quantification of a wide range of compounds. elgalabwater.com It is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile for GC analysis. While this compound is amenable to GC-MS, HPLC provides a complementary technique for purity assessment and is the method of choice for chiral separations.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the sample components with the stationary and mobile phases. For a moderately polar compound like this compound, reversed-phase HPLC is a common approach. This technique utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). youtube.com

The purity of a synthesized batch of this compound can be readily determined by HPLC. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities, such as starting materials, byproducts, or degradation products. The area of each peak corresponds to the relative amount of that component, allowing for the calculation of the purity of the target compound.

A significant advantage of HPLC is its capability for chiral separations, which is crucial for compounds that can exist as enantiomers. While this compound itself is not chiral, derivatives or related compounds in a research context might be. Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation into two distinct peaks. nih.govresearchgate.net The development of a chiral separation method involves screening different types of CSPs and optimizing the mobile phase composition to achieve baseline resolution of the enantiomeric peaks. sigmaaldrich.com

The following table provides a hypothetical set of conditions for the purity analysis of this compound by HPLC.

| Parameter | Value |

| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (at a suitable wavelength, e.g., 210 nm) |

| Injection Volume | 10 µL |

| Retention Time | Hypothetical Value |

| Purity (by area %) | >95% (example) |

X-ray Crystallography for Solid-State Structural Analysis

The application of X-ray crystallography to this compound would first require the successful growth of a single crystal of the compound of suitable size and quality. This can often be a challenging step, as it depends on factors such as the purity of the compound and the choice of crystallization solvent and conditions.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensity. The geometric arrangement of these spots is related to the crystal lattice, while their intensities contain information about the arrangement of atoms within the molecule.

By analyzing the diffraction pattern, crystallographers can construct an electron density map of the repeating unit in the crystal. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule. This model would reveal the precise bond lengths of the alkyne and ester functional groups, the bond angles throughout the carbon chain, and the torsional angles that define the molecule's conformation in the solid state.

While no published crystal structure for this compound is currently available in open-access databases, a hypothetical analysis would be expected to provide the data outlined in the table below. Such data would be invaluable for understanding the intermolecular interactions, such as van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is fundamental to the study of solid-state properties and polymorphism.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | Calculated from cell dimensions |

| Z (molecules/unit cell) | e.g., 4 |

| Calculated Density (g/cm³) | Calculated from molecular weight and cell volume |

| Bond Length (C≡C) | Approx. 1.20 Å |

| Bond Length (C=O) | Approx. 1.21 Å |

| Bond Angle (C-C≡C) | Approx. 180° |

Emerging Research Avenues and Future Perspectives

Development of Novel Catalytic Systems for Alkyne and Ester Transformations

The reactivity of both the alkyne and ester groups in pent-4-ynoic acid butyl ester can be precisely controlled and manipulated through the use of sophisticated catalytic systems. Current research is actively exploring new catalysts to enhance the efficiency, selectivity, and scope of transformations involving this compound.

One significant area of investigation is the catalytic cyclization of 4-pentynoic acid and its derivatives. For instance, cationic iridium complexes have been shown to be effective catalysts for the cyclization of 4-pentynoic acid to form γ-methylene-γ-butyrolactone. researchgate.net The development of such catalytic systems is crucial for the synthesis of lactone-containing compounds, which are prevalent in natural products and pharmaceuticals. Future work will likely focus on adapting these systems for the butyl ester and on achieving enantioselective cyclizations.

Another promising avenue is the hydroformylation of the alkyne group, which would introduce an aldehyde functionality. While direct hydroformylation of this compound is not widely reported, research on the hydroformylation of similar unsaturated esters provides a strong foundation. acs.org The development of catalysts that can selectively perform hydroformylation at the alkyne without affecting the ester group is a key challenge. Such a transformation would provide access to a new range of trifunctional building blocks.

The table below summarizes some of the catalytic transformations applicable to the functional groups present in this compound.

| Transformation | Catalyst System (Example) | Product Type | Potential Application |

| Intramolecular Cyclization | Cationic Iridium Complex researchgate.net | γ-methylene-γ-butyrolactone | Synthesis of heterocyclic compounds |

| Hydroformylation | Rhodium complex with phosphine (B1218219) ligands acs.org | Aldehyde-containing ester | Access to trifunctional building blocks |

| Click Chemistry (CuAAC) | Copper(I) salts broadpharm.com | Triazole-functionalized ester | Bioconjugation, materials science |

| Sonogashira Coupling | Palladium catalyst with copper co-catalyst organic-chemistry.org | Internal alkyne-containing ester | Synthesis of complex organic molecules |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. This compound is an ideal candidate for integration into these modern synthetic workflows due to its well-defined reactivity.

Flow chemistry provides excellent control over reaction parameters such as temperature and reaction time, which is particularly beneficial for highly exothermic or rapid reactions. The synthesis of alkynes and the functionalization of esters have been successfully demonstrated in flow systems. researchgate.net For example, the continuous flow synthesis of alkynes from isoxazolones has been reported, showcasing the potential for producing alkyne-containing building blocks like this compound in a continuous manner. researchgate.net

Automated synthesis platforms, which combine robotics with chemical synthesis, are revolutionizing the way small molecules are prepared. nih.gov These systems can perform multi-step syntheses with minimal human intervention. The bifunctional nature of this compound makes it a valuable component for automated synthesis, where one functional group can be used for immobilization on a solid support while the other is available for subsequent reactions. This approach is particularly relevant for the rapid synthesis of compound libraries for drug discovery and materials science. nih.gov

Rational Design of this compound Analogs with Tailored Reactivity

The structural modification of this compound allows for the fine-tuning of its chemical properties and reactivity, enabling the creation of new molecules with specific functions. Rational design of analogs is a key strategy for developing novel building blocks for a variety of applications.

One approach to modifying the reactivity is to alter the ester group. For example, replacing the butyl group with other alkyl or aryl substituents can influence the steric and electronic properties of the ester, which in turn can affect its reactivity in hydrolysis or transesterification reactions. The synthesis of various esters of (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid demonstrates how different ester groups can be incorporated to create a library of related compounds. researchgate.net

Another strategy involves modifying the alkyne terminus. For instance, the synthesis of 2-(prop-2-yn-1-yl)pent-4-ynoic acid introduces an additional alkyne functionality, creating a more complex building block for further transformations. chemicalbook.com The table below illustrates how the rational design of analogs can lead to tailored reactivity.

| Analog Type | Structural Modification | Potential Impact on Reactivity | Example Application |

| Ester Modification | Variation of the alcohol moiety (e.g., methyl, ethyl, phenyl) | Altered steric and electronic properties of the ester | Fine-tuning of hydrolysis rates, solubility |

| Alkyne Modification | Addition of substituents at the alkyne terminus | Modified reactivity in coupling reactions, altered acidity of the terminal proton | Control of regioselectivity in addition reactions |

| Backbone Modification | Introduction of substituents on the carbon chain | Altered conformational preferences, creation of chiral centers | Development of stereoselective reactions |

Exploration of New Interdisciplinary Applications in Chemical Science

The unique combination of an alkyne and an ester group in this compound opens up a wide range of possibilities for its use in interdisciplinary research, from materials science to chemical biology.

In materials science, the terminal alkyne group can be utilized in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create functionalized polymers and surfaces. researchgate.netnih.gov For example, alkyne-functionalized polyesters have been synthesized and cross-linked via thiol-yne click chemistry to create biocompatible elastomers. researchgate.net Similarly, surfaces can be modified with alkyne-containing molecules to attach various functionalities, such as antifouling polymers or bioactive peptides. acs.orgmdpi.com The surface functionalization of gold nanoparticles with alkyne derivatives for chemical sensing is another exciting application. nih.govnih.gov

In the realm of chemical biology, pent-4-ynoic acid and its derivatives are valuable tools for bioconjugation. The alkyne group can be used to label biomolecules, such as proteins and nucleic acids, that have been modified to contain an azide (B81097) group. broadpharm.com This allows for the attachment of probes, drugs, or other functional moieties. For instance, alkyne-containing poly(β-amino ester)-based hydrogels have been functionalized with peptides via click chemistry for tissue engineering applications. nih.gov The development of bifunctional molecules containing alkynes for probing complex biological systems like the ubiquitination pathway further highlights the importance of this functionality in chemical biology. springernature.com

Q & A

Q. How can synergistic effects between this compound and co-catalysts be statistically validated?

- Methodological Answer : Design a factorial experiment varying catalyst/co-catalyst ratios (e.g., 1:1 to 1:5). Analyze results using response surface methodology (RSM) to identify optimal combinations. Confirm synergy via comparative turnover frequency (TOF) calculations and ANOVA for significance testing .

Data Presentation and Reproducibility

- Tables : Include error bars (±SD) and p-values for statistical tests. For example:

| Condition | Yield (%) ± SD | p-value (vs. Control) |

|---|---|---|

| H₂SO₄ (1 mol%) | 78 ± 2.1 | <0.01 |

| Enzyme (5 mg/mL) | 65 ± 3.4 | 0.12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.